Home > Products > Screening Compounds P30808 > N-(3-Chloro-4-((5-(trifluoromethyl)-2-pyridinyl)oxy)phenyl)cyclopropanecarboxamide
N-(3-Chloro-4-((5-(trifluoromethyl)-2-pyridinyl)oxy)phenyl)cyclopropanecarboxamide - 338962-08-6

N-(3-Chloro-4-((5-(trifluoromethyl)-2-pyridinyl)oxy)phenyl)cyclopropanecarboxamide

Catalog Number: EVT-3016950
CAS Number: 338962-08-6
Molecular Formula: C16H12ClF3N2O2
Molecular Weight: 356.73
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

N-(3-Chloro-4-((5-(trifluoromethyl)-2-pyridinyl)oxy)phenyl)cyclopropanecarboxamide is a potent and selective inhibitor of the enzyme Fatty Acid Amide Hydrolase (FAAH) . FAAH is the primary enzyme responsible for the degradation of the endocannabinoid N-arachidonoylethanolamine (anandamide). Inhibition of FAAH leads to increased levels of anandamide in the brain. This compound is primarily used in preclinical research to investigate the therapeutic potential of elevating endocannabinoids, particularly anandamide. It has been investigated in various animal models related to pain, inflammation, and neurological disorders.

Synthesis Analysis

The synthesis of N-(3-chloro-4-((5-(trifluoromethyl)-2-pyridinyl)oxy)phenyl)cyclopropanecarboxamide, also known as PF-3845, has been reported in several research publications . A typical synthesis route involves multiple steps, starting with commercially available reagents. The process generally involves the coupling of 3-chloro-4-((5-(trifluoromethyl)-2-pyridinyl)oxy)aniline with cyclopropanecarboxylic acid. This reaction is usually facilitated by a coupling reagent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC) in the presence of a base, such as diisopropylethylamine (DIPEA).

Chemical Reactions Analysis

The chemical reactions involving N-(3-chloro-4-((5-(trifluoromethyl)-2-pyridinyl)oxy)phenyl)cyclopropanecarboxamide primarily focus on its interaction with FAAH. This interaction is characterized by the formation of a covalent adduct between the compound and the active site of FAAH .

Mechanism of Action

N-(3-Chloro-4-((5-(trifluoromethyl)-2-pyridinyl)oxy)phenyl)cyclopropanecarboxamide acts as a potent, irreversible inhibitor of FAAH . It binds covalently to a serine residue in the active site of FAAH, blocking its enzymatic activity. This inhibition prevents the hydrolysis of anandamide, leading to elevated levels of this endocannabinoid in the brain.

Applications
  • Pain Research: PF-3845 has been shown to reduce pain behavior in various animal models of inflammatory and neuropathic pain , . This suggests a potential role for FAAH inhibitors in the treatment of chronic pain conditions.

  • Neurological Disorders: Research has explored the potential of PF-3845 in animal models of anxiety, depression, and neurodegenerative diseases. Studies suggest that elevating anandamide levels could have therapeutic benefits in these conditions .

  • Inflammation: PF-3845 has been shown to reduce inflammation in animal models of inflammatory bowel disease and other inflammatory conditions, highlighting the potential of FAAH inhibition in managing inflammatory processes .

3-chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidine-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide (TP0439150)

Compound Description: 3-chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidine-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide (TP0439150) is a potent and orally available glycine transporter 1 (GlyT1) inhibitor. []

Relevance: TP0439150 shares several key structural features with N-(3-Chloro-4-((5-(trifluoromethyl)-2-pyridinyl)oxy)phenyl)cyclopropanecarboxamide. Both compounds contain a 4-(trifluoromethyl)pyridine ring system, a central amide linkage, and a substituted phenyl ring. [] The primary structural differences reside in the specific substituents on the phenyl ring and the presence of a cyclopropyl group in N-(3-Chloro-4-((5-(trifluoromethyl)-2-pyridinyl)oxy)phenyl)cyclopropanecarboxamide versus the piperidine-containing substituent in TP0439150.

1-Methyl-N-(propan-2-yl)-N-({2-[4-(trifluoromethoxy)phenyl]pyridin-4-yl}methyl)-1H-imidazole-4-carboxamide (7n)

Compound Description: 1-Methyl-N-(propan-2-yl)-N-({2-[4-(trifluoromethoxy)phenyl]pyridin-4-yl}methyl)-1H-imidazole-4-carboxamide (7n) is a potent and orally available glycine transporter 1 (GlyT1) inhibitor with a higher CNS MPO score and different physicochemical properties compared to TP0439150. [] It elicits an increase in the cerebrospinal fluid (CSF) concentration of glycine in rats. []

Relevance: Although structurally distinct from N-(3-Chloro-4-((5-(trifluoromethyl)-2-pyridinyl)oxy)phenyl)cyclopropanecarboxamide in terms of its core scaffold (imidazole instead of phenyl ring), 7n exhibits potent GlyT1 inhibitory activity similar to TP0439150, which is structurally related to the target compound. [] This suggests that 7n and N-(3-Chloro-4-((5-(trifluoromethyl)-2-pyridinyl)oxy)phenyl)cyclopropanecarboxamide might share a similar pharmacophore for GlyT1 inhibition, despite their differing core structures.

N-[3-chloro-4-[[[2-(methylamino)-6-(2-pyridinyl)-4-pyrimidinyl]amino]methyl]phenyl]methanesulfonamide (GPR39-C3)

Compound Description: N-[3-chloro-4-[[[2-(methylamino)-6-(2-pyridinyl)-4-pyrimidinyl]amino]methyl]phenyl]methanesulfonamide (GPR39-C3) is a previously described “GPR39-selective” agonist. []

Relevance: While GPR39-C3 does not share a direct structural resemblance with N-(3-Chloro-4-((5-(trifluoromethyl)-2-pyridinyl)oxy)phenyl)cyclopropanecarboxamide, it is classified as a GPR39 agonist. [] This classification is significant because it highlights the shared interest in GPCR-related research within the provided papers, suggesting a potential link between the target compound and the broader field of GPCR pharmacology.

N-[3-Chloro-4-[(5-chloro-2-pyridinyl)oxy]phenyl]-2-pyridinecarboxamide (VU0422288)

Compound Description: N-[3-Chloro-4-[(5-chloro-2-pyridinyl)oxy]phenyl]-2-pyridinecarboxamide (VU0422288) is a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 7 (mGlu7). []

Relevance: VU0422288 shares a significant structural similarity with N-(3-Chloro-4-((5-(trifluoromethyl)-2-pyridinyl)oxy)phenyl)cyclopropanecarboxamide. Both compounds contain a 3-chloro-4-((substituted-2-pyridinyl)oxy)phenyl core structure and a central amide linkage. [] The primary difference lies in the substituent on the pyridine ring, with VU0422288 possessing a chloro group at the 5-position and N-(3-Chloro-4-((5-(trifluoromethyl)-2-pyridinyl)oxy)phenyl)cyclopropanecarboxamide possessing a trifluoromethyl group at the same position. [] This close structural resemblance suggests that N-(3-Chloro-4-((5-(trifluoromethyl)-2-pyridinyl)oxy)phenyl)cyclopropanecarboxamide might exhibit activity at mGlu7 or other similar targets.

3-(2,3-Difluoro-4-methoxyphenyl)-2,5-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine (VU6005649)

Compound Description: 3-(2,3-Difluoro-4-methoxyphenyl)-2,5-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine (VU6005649) is another positive allosteric modulator (PAM) of the metabotropic glutamate receptor 7 (mGlu7). []

Relevance: Although structurally distinct from N-(3-Chloro-4-((5-(trifluoromethyl)-2-pyridinyl)oxy)phenyl)cyclopropanecarboxamide, VU6005649 is, like VU0422288, classified as a mGlu7 PAM. [] This commonality suggests a potential link between N-(3-Chloro-4-((5-(trifluoromethyl)-2-pyridinyl)oxy)phenyl)cyclopropanecarboxamide and the broader field of mGlu7 pharmacology.

Properties

CAS Number

338962-08-6

Product Name

N-(3-Chloro-4-((5-(trifluoromethyl)-2-pyridinyl)oxy)phenyl)cyclopropanecarboxamide

IUPAC Name

N-[3-chloro-4-[5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]cyclopropanecarboxamide

Molecular Formula

C16H12ClF3N2O2

Molecular Weight

356.73

InChI

InChI=1S/C16H12ClF3N2O2/c17-12-7-11(22-15(23)9-1-2-9)4-5-13(12)24-14-6-3-10(8-21-14)16(18,19)20/h3-9H,1-2H2,(H,22,23)

InChI Key

VCRJNSQZSKSUOS-UHFFFAOYSA-N

SMILES

C1CC1C(=O)NC2=CC(=C(C=C2)OC3=NC=C(C=C3)C(F)(F)F)Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.